N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15IN2O2S/c23-16-12-10-15(11-13-16)19-14-28-22(24-19)25-21(26)18-8-4-5-9-20(18)27-17-6-2-1-3-7-17/h1-14H,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNBVEIKDPLXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic aromatic substitution reactions using iodine and a suitable catalyst.
Coupling with Phenoxybenzamide: The final step involves coupling the thiazole derivative with phenoxybenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biological probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide, highlighting differences in substituents, physicochemical properties, and reported bioactivities:
<sup>a</sup> LogP values estimated using ChemDraw/BioByte software.
<sup>b</sup> Predicted based on iodine’s hydrophobic contribution.
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity: The iodine substituent increases lipophilicity (LogP ~4.2) compared to smaller groups like methyl (LogP ~3.8) or cyano (LogP ~2.9). This may enhance membrane permeability but reduce aqueous solubility . Bromine (LogP ~4.0) and iodine share similar hydrophobicity, but iodine’s larger atomic radius may sterically hinder target binding .
Bioactivity Trends: The methyl-substituted analog (N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide) demonstrated the highest activity in plant growth modulation (129.23%), suggesting that moderate lipophilicity and smaller substituents favor this bioactivity .
Synthetic Accessibility: Analogs with electron-withdrawing groups (e.g., CN, NO₂) are often synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, similar to methods described for triazole-thiazole hybrids in and . Iodine incorporation may require specialized reagents (e.g., iodobenzene diacetate) or transition-metal catalysis .
Research Findings and Mechanistic Implications
Physicochemical Limitations
- The iodine derivative’s high molecular weight (>500 g/mol) and LogP (>4) may limit compliance with Lipinski’s rule of five, reducing oral bioavailability .
Unresolved Questions
- No direct data exist for the iodine analog’s bioactivity. Comparative studies with bromo/cyano derivatives are needed to evaluate iodine’s unique contributions.
Biological Activity
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects, supported by relevant data tables and research findings.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that typically includes the iodination of phenyl derivatives followed by amide bond formation. The compound has been characterized using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Research indicates that compounds similar to this compound often interact with specific biological targets, including enzymes and receptors involved in cancer pathways. The activity of this compound may be attributed to its ability to inhibit certain kinases or modulate receptor activities, which can lead to reduced cell proliferation in cancerous tissues.
Case Studies
- Antitumor Activity : A study on thiazole derivatives, including similar compounds, demonstrated their potential as antitumor agents by inhibiting cell growth in various cancer cell lines. The mechanism involved the disruption of cell cycle progression and induction of apoptosis .
- Inhibition Studies : In vitro assays showed that this compound exhibited significant inhibition of specific kinases associated with tumor growth. For instance, it was noted that the compound could effectively lower the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .
Table 1: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives or condensation of α-haloketones with thioamides. For example, similar compounds in were synthesized using Suzuki-Miyaura coupling for aryl substitutions, with solvents like DMF or THF and catalysts such as Pd(PPh₃)₄. Optimization includes temperature control (60–100°C), inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization. The iodophenyl group may require halogen-exchange reactions using CuI or Pd-mediated cross-coupling .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to verify substitution patterns and connectivity.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- HPLC (with C18 columns and UV detection) to assess purity (>95% by area normalization).
- Elemental Analysis (CHNS) to validate empirical formulas. For crystallinity, X-ray diffraction (e.g., SHELX for refinement) is used, as noted in .
Q. How can researchers evaluate the cytotoxicity of this compound in vitro?
- Methodological Answer : Standard assays include:
- MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7) after 48–72 hours of exposure.
- Clonogenic Survival Assay : Quantifies long-term proliferative inhibition.
- Flow Cytometry : Assesses apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Dose-response curves (IC₅₀ values) and selectivity indices (normal vs. cancer cells) should be calculated. highlights similar thiazole derivatives tested for antitumor activity .
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic data or unexpected spectral results for this compound?
- Methodological Answer : Discrepancies may arise from polymorphism, solvent inclusion, or dynamic effects. Solutions include:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement ( ) to resolve ambiguous bond lengths/angles.
- Variable-Temperature NMR : Identifies conformational flexibility or tautomerism.
- DFT Calculations : Compare experimental and computed IR/UV spectra (e.g., Gaussian 16). For ambiguous NOESY correlations, molecular docking (AutoDock Vina) can model interactions .
Q. How does this compound interact with COX/LOX enzymes, and what computational methods validate these interactions?
- Methodological Answer : Docking studies (e.g., AutoDock, Glide) can predict binding to COX-1/COX-2 or 15-LOX active sites. For example, shows thiazole derivatives forming hydrophobic interactions with Leu352 (COX-2) or Phe177 (15-LOX). MD simulations (AMBER/NAMD) assess stability over 100 ns. Experimental validation includes enzyme inhibition assays (e.g., fluorometric COX-2 kits) and in vivo anti-inflammatory models (carrageenan-induced paw edema) .
Q. Can this compound be developed as a PET ligand for neurological targets like mGluR1?
- Methodological Answer : Structural analogs (e.g., [¹¹C]ITMM in ) demonstrate thiazole-based ligands’ potential for mGluR1 imaging. Key steps:
- Radiolabeling : Introduce ¹⁸F or ¹¹C via prosthetic groups (e.g., [¹⁸F]SFB for benzamide labeling).
- Autoradiography : Validate binding in rat brain sections (cerebellum, thalamus).
- PET/CT in Primates : Assess pharmacokinetics (brain uptake, clearance). Metabolite analysis (HPLC-MS) ensures stability. Pretreatment with mGluR1 antagonists (e.g., JNJ-16259685) confirms specificity .
Q. What mechanistic insights support its potential as a Hec1/Nek2 pathway inhibitor?
- Methodological Answer : notes thiazole benzamides as Hec1/Nek2 inhibitors. Mechanistic studies include:
- siRNA Knockdown : Compare compound effects to Hec1/Nek2 silencing in mitotic arrest.
- Western Blotting : Measure Nek2 kinase activity (phospho-Hec1 levels).
- Live-Cell Imaging : Track centrosome separation defects in HCT116 cells.
- Xenograft Models : Evaluate tumor growth inhibition (e.g., MDA-MB-231) with immunohistochemistry for mitotic markers (pH3Ser10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
